molecular formula C17H15N3O2 B8747010 Methyl 5-cyclopropyl-1-(5-quinolyl)pyrazole-4-carboxylate

Methyl 5-cyclopropyl-1-(5-quinolyl)pyrazole-4-carboxylate

Cat. No. B8747010
M. Wt: 293.32 g/mol
InChI Key: UOWBHNVPNLWAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06627643B2

Procedure details

A 200 liter glass-lined reactor under nitrogen was charged with ethyl acetate (51 liters), methyl-3-cyclopropyl-3-oxopropanoate (4.90 kg) and N,N-dimethylformamide dimethylacetal (4.31 kg). The reactor was heated to about 75° C. for four hours. Completion of conversion to α-[(dimethylamino)methylene]-β-oxo-cyclopropanepropanoic acid, (αZ)-methyl ester was confirmed using thin-layer chromatography analysis (ethyl acetate/hexanes,1/1). The reactor was cooled to about 20° C. and the vessel was charged with 5-hydrazinoquinoline dihydrochloride (10.0 kg). Triethylamine (15.0 liters) was added to the reactor over about a one hour period. The reactor was then heated to about 75° C. under nitrogen and maintained at that temperature for four hours. Completion of the formation of 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid methyl ester was confirmed by HPLC. The reactor was then cooled to about 20° C. and ethyl acetate (17 liters) was added along with activated carbon (500 g) and filter aid (1.64 kg). A solution consisting of 66 liters of water and citric acid (20.7 kg) was then added. The resulting suspension was agitated for one hour and then filtered. The filter was rinsed with 15 liters of ethyl acetate. The filtrate formed two liquid layers upon standing. The lower, dark red aqueous layer was decanted and discarded. The upper, red organic layer was transferred to a 200 liter glass-lined reactor configured for vacuum distillation. The volume of the red organic layer was reduced by distillation under vacuum to a volume of 25 liters. Propan-2-ol (31 liters) was added to the distillation pot and the volume was reduced by vacuum distillation to 31 liters. A second propan-2-ol (31 liters) charge was made to the distillation pot and the volume was again reduced by vacuum distillation to 34 liters. The distillation apparatus was cooled to about 20° C. and reconfigured for reflux. Aqueous NaOH (50% solution, 6.90 kg) was added to the reconfigured apparatus containing the 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid methyl ester/isopropanol solution. The reactor was then heated to about 75° C. under nitrogen and maintained at that temperature for four hours. HPLC analysis of the reaction solution indicated that the conversion to 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid was complete. The reactor was then cooled to about 20° C. and the pH of the contents was adjusted to about pH 4 using concentrated hydrochloric acid. A brown suspension of solids formed as the pH was adjusted. The solids were isolated by filtration, rinsed with water and dried under vacuum at about 45° C. resulting in 6.10 kg of 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid as a brown solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl acetate hexanes,1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17 L
Type
solvent
Reaction Step Five
Quantity
15 L
Type
solvent
Reaction Step Six
Quantity
4.9 kg
Type
reactant
Reaction Step Seven
Quantity
4.31 kg
Type
reactant
Reaction Step Seven
Quantity
51 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
COC(=O)CC(C1CC1)=O.COC(OC)N(C)C.CN(/C=C(/C(=O)C1CC1)\C(OC)=O)C.Cl.Cl.N(C1C=CC=C2C=1C=CC=N2)N.C[O:48][C:49]([C:51]1[CH:52]=[N:53][N:54]([C:59]2[CH:68]=[CH:67][CH:66]=[C:65]3[C:60]=2[CH:61]=[CH:62][CH:63]=[N:64]3)[C:55]=1[CH:56]1[CH2:58][CH2:57]1)=[O:50]>C(OCC)(=O)C.C(N(CC)CC)C>[CH:56]1([C:55]2[N:54]([C:59]3[CH:68]=[CH:67][CH:66]=[C:65]4[C:60]=3[CH:61]=[CH:62][CH:63]=[N:64]4)[N:53]=[CH:52][C:51]=2[C:49]([OH:50])=[O:48])[CH2:57][CH2:58]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)\C=C(/C(=O)OC)\C(C1CC1)=O
Step Two
Name
ethyl acetate hexanes,1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
10 kg
Type
reactant
Smiles
Cl.Cl.N(N)C1=C2C=CC=NC2=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1C=NN(C1C1CC1)C1=C2C=CC=NC2=CC=C1
Step Five
Name
Quantity
17 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
15 L
Type
solvent
Smiles
C(C)N(CC)CC
Step Seven
Name
Quantity
4.9 kg
Type
reactant
Smiles
COC(CC(=O)C1CC1)=O
Name
Quantity
4.31 kg
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
51 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was agitated for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reactor was cooled to about 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was then heated to about 75° C. under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was then cooled to about 20° C.
FILTRATION
Type
FILTRATION
Details
filter aid (1.64 kg)
ADDITION
Type
ADDITION
Details
was then added
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter was rinsed with 15 liters of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The filtrate formed two liquid layers
CUSTOM
Type
CUSTOM
Details
The lower, dark red aqueous layer was decanted
CUSTOM
Type
CUSTOM
Details
The upper, red organic layer was transferred to a 200 liter glass-lined reactor
DISTILLATION
Type
DISTILLATION
Details
configured for vacuum distillation
DISTILLATION
Type
DISTILLATION
Details
The volume of the red organic layer was reduced by distillation under vacuum to a volume of 25 liters
ADDITION
Type
ADDITION
Details
Propan-2-ol (31 liters) was added to the distillation pot and the volume
DISTILLATION
Type
DISTILLATION
Details
was reduced by vacuum distillation to 31 liters
ADDITION
Type
ADDITION
Details
A second propan-2-ol (31 liters) charge
DISTILLATION
Type
DISTILLATION
Details
was again reduced by vacuum distillation to 34 liters
TEMPERATURE
Type
TEMPERATURE
Details
The distillation apparatus was cooled to about 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
for reflux
ADDITION
Type
ADDITION
Details
Aqueous NaOH (50% solution, 6.90 kg) was added to the reconfigured apparatus
ADDITION
Type
ADDITION
Details
containing the 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid methyl ester/isopropanol solution
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was then heated to about 75° C. under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was then cooled to about 20° C.
ADDITION
Type
ADDITION
Details
A brown suspension of solids
CUSTOM
Type
CUSTOM
Details
formed as the pH
CUSTOM
Type
CUSTOM
Details
The solids were isolated by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at about 45° C.
CUSTOM
Type
CUSTOM
Details
resulting in 6.10 kg of 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid as a brown solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(CC1)C1=C(C=NN1C1=C2C=CC=NC2=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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